2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(4-iodophenyl)acetamide
Description
2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(4-iodophenyl)acetamide is a complex organic compound with a unique structure that includes chloro, methylsulfonyl, trifluoromethyl, and iodophenyl groups
Properties
IUPAC Name |
2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(4-iodophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3IN2O3S/c1-27(25,26)23(9-15(24)22-11-4-2-10(21)3-5-11)12-6-7-14(17)13(8-12)16(18,19)20/h2-8H,9H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCHLIXURCXGOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)I)C2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(4-iodophenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the following steps:
Nitration: The starting material, 4-chloro-3-(trifluoromethyl)aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonylation: The amino group is sulfonylated with methylsulfonyl chloride to form the sulfonamide.
Acylation: The sulfonamide is then acylated with 4-iodophenylacetyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(4-iodophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The chloro, methylsulfonyl, and iodophenyl groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(4-iodophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(4-iodophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-(4-ethoxyphenyl)acetamide
- 2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-(2-methylphenyl)acetamide
- 2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-cyclopentylacetamide
Uniqueness
The uniqueness of 2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(4-iodophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
